molecular formula C28H37BrN2O3 B12031022 4-Bromo-2-(2-tetradecanoylcarbohydrazonoyl)phenyl benzoate CAS No. 769151-65-7

4-Bromo-2-(2-tetradecanoylcarbohydrazonoyl)phenyl benzoate

Cat. No.: B12031022
CAS No.: 769151-65-7
M. Wt: 529.5 g/mol
InChI Key: JXGBQPPTIHFUDR-JBASAIQMSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(2-tetradecanoylcarbohydrazonoyl)phenyl benzoate typically involves multiple steps, including the bromination of phenyl benzoate derivatives and subsequent reactions with tetradecanoylcarbohydrazide. The exact synthetic route and reaction conditions can vary, but common steps include:

    Bromination: Introduction of a bromine atom to the phenyl ring through electrophilic aromatic substitution.

    Acylation: Reaction with tetradecanoyl chloride to form the acylated product.

    Hydrazonation: Formation of the carbohydrazonoyl group through reaction with carbohydrazide.

Industrial Production Methods

Industrial production methods for this compound are not well-documented due to its specialized use in research. standard organic synthesis techniques and equipment are employed to ensure purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(2-tetradecanoylcarbohydrazonoyl)phenyl benzoate can undergo various chemical reactions, including:

    Substitution Reactions: Particularly nucleophilic aromatic substitution due to the presence of the bromine atom.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The ester bond can be hydrolyzed to yield the corresponding acid and alcohol.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis would yield benzoic acid and the corresponding alcohol.

Scientific Research Applications

4-Bromo-2-(2-tetradecanoylcarbohydrazonoyl)phenyl benzoate is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Limited use in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(2-tetradecanoylcarbohydrazonoyl)phenyl benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the carbohydrazonoyl group play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-(2-tetradecanoylcarbohydrazonoyl)phenyl benzoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the bromine atom and the long tetradecanoyl chain make it particularly useful in specialized research applications.

Properties

CAS No.

769151-65-7

Molecular Formula

C28H37BrN2O3

Molecular Weight

529.5 g/mol

IUPAC Name

[4-bromo-2-[(E)-(tetradecanoylhydrazinylidene)methyl]phenyl] benzoate

InChI

InChI=1S/C28H37BrN2O3/c1-2-3-4-5-6-7-8-9-10-11-15-18-27(32)31-30-22-24-21-25(29)19-20-26(24)34-28(33)23-16-13-12-14-17-23/h12-14,16-17,19-22H,2-11,15,18H2,1H3,(H,31,32)/b30-22+

InChI Key

JXGBQPPTIHFUDR-JBASAIQMSA-N

Isomeric SMILES

CCCCCCCCCCCCCC(=O)N/N=C/C1=C(C=CC(=C1)Br)OC(=O)C2=CC=CC=C2

Canonical SMILES

CCCCCCCCCCCCCC(=O)NN=CC1=C(C=CC(=C1)Br)OC(=O)C2=CC=CC=C2

Origin of Product

United States

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